All-trans-nonaprenyl diphosphate(3-)
Description
Fundamental Chemical Properties
All-trans-nonaprenyl diphosphate belongs to the class of organic compounds known as bactoprenol diphosphates, which are characterized as polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. The compound exhibits extremely hydrophobic characteristics, rendering it practically insoluble in water while maintaining a relatively neutral chemical nature. This hydrophobic property is consistent with its role as a membrane-associated intermediate in cellular biosynthetic processes.
The molecular structure of all-trans-nonaprenyl diphosphate is defined by its chemical formula C45H76O7P2, yielding a molecular weight of 790.506628 daltons. The compound is registered under the Chemical Abstracts Service number 60037-55-0, providing a unique identifier for chemical databases and research applications. The systematic naming convention for this compound follows the International Union of Pure and Applied Chemistry guidelines, resulting in the complete name: diphosphoric acid, mono(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaenyl) ester, (all-E)-.
Structural Configuration and Stereochemistry
The structural architecture of all-trans-nonaprenyl diphosphate features nine consecutive isoprene units linked in a linear arrangement, with each double bond maintaining the trans or E-configuration. This all-trans stereochemistry is critical for the compound's biological function and enzymatic recognition by various synthetic and metabolic enzymes. The International Chemical Identifier string for this compound is InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+.
The Simplified Molecular Input Line Entry System representation of the compound is CC(C)=CCC/C(C)=C/CC/C(C)=C/CC/C(C)=C/CC/C(C)=C/CC/C(C)=C/CC/C(C)=C/CC/C(C)=C/CC/C(C)=C/COP(=O)(O)OP(=O)(O)O, which clearly illustrates the linear arrangement of methyl-substituted isoprene units culminating in the terminal diphosphate group. This structural configuration allows for optimal interaction with enzymatic active sites responsible for quinone biosynthesis.
Chemical Classification and Taxonomy
All-trans-nonaprenyl diphosphate is systematically classified within the broader category of lipids and lipid-like molecules, specifically falling under the prenol lipids class. More precisely, it belongs to the polyprenols subclass and is directly categorized as a bactoprenol diphosphate. This classification reflects its structural characteristics and biological origin as a product of isoprenoid biosynthetic pathways.
The compound's molecular framework is characterized as an aliphatic acyclic compound, distinguishing it from cyclic prenyl compounds. Within biochemical databases, all-trans-nonaprenyl diphosphate is recognized under various identification codes including ChEBI:18144, ChEBI:53044, and PubChem CID 5280650, facilitating cross-referencing across different chemical and biological databases. The compound has been detected and quantified in various organisms, indicating its widespread biological significance and conservation across evolutionary lineages.
Comprehensive Chemical Data
Alternative Nomenclature and Synonyms
The chemical compound all-trans-nonaprenyl diphosphate is recognized by several alternative names in scientific literature and chemical databases. The most commonly used synonyms include solanesyl diphosphate and solanesyl pyrophosphate, both of which reference the compound's structural characteristics and functional properties. Additional systematic names include nonaprenyl diphosphate, reflecting the nine prenyl units present in the molecular structure.
The compound is also referenced in biochemical literature as solanesyl diphosphoric acid, emphasizing the acidic nature of the diphosphate functional group. In enzymatic studies, the compound may be abbreviated as solanesyl-PP, where PP denotes pyrophosphate, though this abbreviation is used sparingly in formal chemical nomenclature. These various naming conventions reflect the compound's discovery and characterization across different research fields and time periods.
Structure
2D Structure
Properties
Molecular Formula |
C45H73O7P2-3 |
|---|---|
Molecular Weight |
788 g/mol |
IUPAC Name |
[[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/p-3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ |
InChI Key |
IVLBHBFTRNVIAP-MEGGAXOGSA-K |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Role in Biosynthesis
All-trans-nonaprenyl diphosphate serves as a precursor for several vital compounds:
- Menaquinone-9 Synthesis : The enzyme all-trans-nonaprenyl diphosphate synthase catalyzes the formation of all-trans-nonaprenyl diphosphate from geranylgeranyl diphosphate and isopentenyl diphosphate. This compound is crucial for the synthesis of menaquinone-9, which is essential for electron transport and energy production in bacteria and eukaryotes .
- Ubiquinone Biosynthesis : Similar to menaquinone, all-trans-nonaprenyl diphosphate is involved in the biosynthesis of ubiquinones (Coenzyme Q), which are vital for mitochondrial function and cellular respiration .
Pharmaceutical Applications
Research has highlighted the potential therapeutic uses of all-trans-nonaprenyl diphosphate and its derivatives:
- Antimicrobial Agents : Compounds derived from all-trans-nonaprenyl diphosphate have been investigated for their ability to inhibit bacterial growth by interfering with cell wall synthesis, making them potential candidates for antibiotic development .
- Targeting Enzymatic Pathways : All-trans-nonaprenyl diphosphate influences various enzymes involved in lipid metabolism, including dolichol phosphate mannose synthase, which is critical for glycoprotein synthesis . This interaction opens avenues for drug development targeting metabolic disorders.
Case Studies and Research Findings
Several studies have explored the applications of all-trans-nonaprenyl diphosphate:
- Metabolic Engineering : In a study involving Corynebacterium glutamicum, researchers successfully engineered pathways to enhance Coenzyme Q10 biosynthesis using all-trans-nonaprenyl diphosphate as a substrate, demonstrating its utility in metabolic engineering .
- Inhibition Studies : A recent study identified aclonifen as an inhibitor of all-trans-nonaprenyl diphosphate synthase, showcasing its potential as a herbicide by disrupting the biosynthetic pathway of this important compound .
Chemical Reactions Analysis
Kinetic and Mechanistic Studies with Modified Substrates
Studies using diphosphate-modified analogs reveal structural determinants of enzyme activity :
| Substrate Analog | Enzyme | Km (µM) | Vmax (% of Natural Substrate) |
|---|---|---|---|
| Geranyl methylenediphosphonate | EC 2.5.1.84 | 15 | 30 |
| Farnesyl imidodiphosphate | EC 2.5.1.85 | 12 | 25 |
| Geranyl phosphosulfate | EC 2.5.1.84 | 120 | 5 |
Insights :
-
Diphosphate Linkage : Methylenediphosphonate and imidodiphosphate analogs retain binding affinity (Km comparable to natural substrates) but show reduced catalytic efficiency (lower Vmax) .
-
Phosphosulfate Analogs : Poor substrates due to disrupted Mg²⁺ coordination, highlighting the necessity of the diphosphate’s chelation capacity .
Comparative Analysis with Related Prenyl Diphosphates
Structural Impact : The C₄₅ chain length optimizes membrane integration for electron transport in respiratory and photosynthetic systems .
Stability and Reactivity
Preparation Methods
Reaction Mechanism and Substrate Specificity
The reaction proceeds via a "head-to-tail" condensation mechanism, where the enzyme binds GPP and IPP in a processive manner, elongating the chain through successive trans-prenyl transfers. The systematic name of the enzyme, geranyl-diphosphate:isopentenyl-diphosphate transtransferase, reflects its ability to maintain the all-trans configuration of the final nonaprenyl product. Kinetic studies reveal a Km of 15–20 μM for GPP and 40–60 μM for IPP, with Mg²⁺ or Mn²⁺ ions serving as essential cofactors.
Recombinant Enzyme Production
In Oryza sativa (rice), two isoforms of solanesyl diphosphate synthase (OsSPS1 and OsSPS2) have been heterologously expressed in Escherichia coli for large-scale enzyme production. The recombinant enzymes retain thermostability, with optimal activity at 37°C and pH 7.5. A typical purification protocol involves:
- Heat treatment at 80°C for 2 hours to denature contaminating proteins.
- Acetone precipitation (50% v/v) to concentrate the enzyme.
- DEAE-Toyopearl chromatography using a 0–0.85 M NaCl gradient for final purification.
| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/mg/min) | Purification (Fold) | Yield (%) |
|---|---|---|---|---|---|
| Crude Extract | 124 | 2.16 | 0.0175 | 1.0 | 100 |
| Heat Treatment | 2.27 | 2.15 | 0.948 | 54.2 | 99.5 |
| DEAE-Toyopearl | 0.572 | 1.05 | 1.84 | 105 | 48.6 |
Table 1: Purification profile of recombinant all-trans-nonaprenyl-diphosphate synthase from Sulfolobus solfataricus.
Chemical Synthesis via Phosphorylation of Solanesol
Chemical synthesis provides an alternative route, particularly for isotopic labeling studies. This two-step process involves:
Oxidation and Reduction of Solanesol
Phosphorylation to Diphosphate
The alcohol is phosphorylated using a modified Yamaguchi method:
- Monophosphorylation : Solanesol reacts with POCl₃ in anhydrous pyridine at 0°C for 2 hours.
- Diphosphate Formation : The monophosphate intermediate is treated with additional POCl₃ and purified via DEAE-Sephadex chromatography using a 0–300 mM ammonium acetate gradient.
This method achieves ~70% yield but requires rigorous purification to separate diphosphate from unreacted monophosphate and solanesol.
In Vitro Enzymatic Assays for Small-Scale Production
For biochemical studies, in vitro assays using radiolabeled IPP allow nanoscale synthesis:
Standard Reaction Conditions
Product Analysis
- Hydrolysis : Acid phosphatase (5 U/mL) converts diphosphate to alcohol, facilitating extraction into methanol/Triton X-100.
- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (95:5) resolves nonaprenol from shorter-chain products.
Industrial-Scale Production Challenges
Substrate Inhibition
High concentrations of IPP (>100 μM) inhibit EC 2.5.1.84, necessitating fed-batch approaches to maintain IPP below inhibitory thresholds.
Stereochemical Purity
Chemical synthesis risks cis-isomer formation at double bonds. Enzymatic methods inherently preserve all-trans configuration due to the enzyme's active-site geometry.
Cost of Cofactors
Large-scale IPP production remains economically challenging. Metabolic engineering of E. coli to overproduce IPP via the mevalonate pathway offers a potential solution.
Q & A
Q. What is the role of All-trans-nonaprenyl diphosphate(3-) in terpenoid biosynthesis?
All-trans-nonaprenyl diphosphate(3-) serves as a key precursor for synthesizing longer-chain polyprenyl compounds, such as solanesyl diphosphate, which are critical for electron transport chains (e.g., ubiquinone in mitochondria) and lipid modifications. The enzyme EC 2.5.1.85 (geranylgeranyl-diphosphate-specific synthase) catalyzes the sequential addition of five isopentenyl diphosphate (IPP) units to geranylgeranyl diphosphate (GGPP), forming the final product . Methodological studies involve in vitro assays with purified enzymes and isotopic labeling to track carbon flux .
Q. Which experimental techniques are standard for detecting All-trans-nonaprenyl diphosphate(3-) in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity for distinguishing polyprenyl diphosphates. For quantification, reverse-phase HPLC coupled with UV detection (210–220 nm) is used, often validated via enzymatic hydrolysis to release inorganic phosphate for colorimetric assays .
Q. What enzymes and cofactors are required for synthesizing All-trans-nonaprenyl diphosphate(3-)?
The reaction requires:
- Substrates : GGPP and IPP.
- Enzyme : All-trans-nonaprenyl diphosphate synthase (EC 2.5.1.85), which is Mg²⁺-dependent.
- Cofactors : Divalent cations (Mg²⁺ or Mn²⁺) stabilize the diphosphate groups during catalysis. Experimental setups typically use purified recombinant enzyme expressed in E. coli or yeast, with activity measured via radioactive IPP incorporation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., Km and kcat) for EC 2.5.1.85?
Variations in kinetic data (e.g., Km for GGPP ranging from 2–10 µM across studies) often arise from differences in enzyme purity, assay pH, or substrate quality. To standardize results:
- Use affinity-tagged enzymes (e.g., His-tagged) for high-purity isolation.
- Validate substrate integrity via LC-MS to rule out degradation.
- Include negative controls with enzyme knockouts to confirm specificity .
Q. What strategies are effective for determining the subcellular localization of All-trans-nonaprenyl diphosphate synthase?
- GFP tagging : Fusion constructs transiently expressed in plant protoplasts (e.g., Arabidopsis) or yeast, followed by confocal microscopy.
- Subcellular fractionation : Differential centrifugation of homogenized tissues, with enzyme activity assays in mitochondrial, plastid, or microsomal fractions.
- Immunogold labeling : Electron microscopy with isoform-specific antibodies .
Q. How does environmental stress (e.g., salinity) influence All-trans-nonaprenyl diphosphate biosynthesis?
Under salt stress, transcriptional upregulation of EC 2.5.1.85 (e.g., 22-fold increase in crtC in Rhodopseudomonas palustris) correlates with enhanced carotenoid production, a terpenoid derivative. Methodologically, qRT-PCR and RNA-Seq track gene expression, while LC-MS quantifies metabolite pools under stress conditions .
Q. What structural characterization methods elucidate the conformation of All-trans-nonaprenyl diphosphate(3-)?
- NMR spectroscopy : Resolves double-bond geometry and chain length.
- X-ray crystallography : Limited to enzyme-substrate complexes (e.g., EC 2.5.1.85 bound to GGPP).
- Tandem MS : Fragmentation patterns confirm the diphosphate group and isoprenoid chain .
Q. How can researchers mitigate instability of All-trans-nonaprenyl diphosphate(3-) during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
